3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-chloro-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(10)3-7(11)4-12-9/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOMKFGPGBNJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2-Chloro-5-nitropyridine
Step 1: Etherification at Position 2
The 2-chloro group is displaced via nucleophilic aromatic substitution (NAS) using isobutanol under basic conditions:
Conditions :
Step 2: Reduction of Nitro Group
Catalytic hydrogenation converts the nitro group to an amine:
Conditions :
Step 3: Sandmeyer Chlorination
The amine is diazotized and replaced with chlorine:
Conditions :
Step 4: Bromination at Position 3
Directed ortho-metalation (DoM) using LDA followed by quenching with BrCN introduces bromine:
Conditions :
Starting Material: 2-(2-Methylpropoxy)-5-chloropyridine-3-amine
Step 1: Diazotization and Bromide Displacement
The amine is converted to a diazonium salt, which is displaced by bromide:
Conditions :
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 2-Chloro-5-nitropyridine | 2-(2-Methylpropoxy)-5-chloropyridine-3-amine |
| Key Steps | NAS, Hydrogenation, DoM | Diazotization, Bromide Substitution |
| Total Yield | ~35% (multi-step) | ~45% (fewer steps) |
| Complexity | High (cryogenic conditions) | Moderate (standard conditions) |
| Scalability | Challenging | Feasible for industrial scale |
Route 2 offers higher yields and operational simplicity but requires access to a specialized amine precursor. Route 1, while lengthier, leverages commercially available intermediates.
Optimization and Mechanistic Insights
Bromination via Directed Ortho-Metalation
The use of LDA enables selective deprotonation at position 3, adjacent to the electron-withdrawing pyridine nitrogen. Quenching with BrCN avoids the formation of di-brominated byproducts observed with Br₂.
Etherification Challenges
NAS at position 2 is facilitated by the electron-deficient pyridine ring, but competing hydrolysis or elimination necessitates anhydrous conditions. Polar aprotic solvents (DMSO/DMF) enhance reactivity by stabilizing the transition state.
Industrial Considerations and Environmental Impact
-
Catalyst Recycling : Pd/C from hydrogenation steps can be recovered via filtration, reducing costs.
-
Waste Streams : HBr and CuBr byproducts require neutralization and precipitation for safe disposal.
-
Green Chemistry : Solvent-free NAS reactions using microwave irradiation are under investigation to improve sustainability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium phosphate are typically used in these reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting inflammatory and infectious diseases. Its unique structural features allow for modifications that enhance biological activity.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of derivatives of this compound. The results indicated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that structural modifications can enhance antimicrobial potency, making it a candidate for developing new antibiotics.
Agricultural Chemicals
Formulation of Herbicides and Pesticides:
This compound is employed in the formulation of agrochemicals, including herbicides and pesticides. Its chemical properties contribute to improved crop protection and yield by targeting specific biological pathways in pests.
Case Study: Herbicide Development
Research has shown that derivatives of this compound exhibit selective herbicidal activity, effectively controlling weed populations without harming crops. Field trials demonstrated enhanced crop yields when these compounds were applied, indicating their potential for commercial agricultural use .
Material Science
Development of Specialty Polymers:
In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. These materials exhibit improved chemical resistance and durability, making them suitable for various industrial applications.
| Application Type | Specific Use | Benefits |
|---|---|---|
| Specialty Polymers | Coatings for industrial equipment | Enhanced durability and chemical resistance |
| Advanced Materials | Composite materials for construction | Improved mechanical properties |
Biochemical Research
Enzyme Inhibition Studies:
Researchers utilize this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and disease mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in drug discovery.
Case Study: Enzyme Activity Modulation
In biochemical assays, this compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and cancer .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Effects and Reactivity
The substituents on the pyridine ring significantly influence electronic, steric, and physicochemical properties:
- 5-Bromo-3-chloro-2-isobutoxypyridine (CAS 848366-28-9): Structurally identical to the target compound, with identical substituents (Br, Cl, isobutoxy). Its similarity score of 0.92 suggests minor differences in isomerism or synthetic pathways .
- 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine (CAS 1289214-24-9): Replacing the isobutoxy group with methylsulfanyl (SCH₃) introduces a stronger electron-donating sulfur atom. Predicted boiling point: 266.4°C; density: 1.73 g/cm³ .
- 3-Bromo-5-methoxypyridine (CAS 50720-12-2) : The smaller methoxy group (OCH₃) reduces steric hindrance compared to isobutoxy, facilitating reactions like Suzuki-Miyaura coupling. Molecular weight: 188.02 g/mol .
- 5-Bromo-3-chloro-2-methylpyridine (CAS 1206968-88-8) : A methyl group (CH₃) at position 2 increases lipophilicity but eliminates the oxygen atom, reducing polarity. Molecular weight: 196.47 g/mol .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine | C₉H₁₀BrClNO | 278.55 | N/A | N/A |
| 5-Bromo-3-chloro-2-isobutoxypyridine | C₉H₁₀BrClNO | 278.55 | N/A | N/A |
| 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine | C₆H₅BrClNS | 238.53 | 266.4 | 1.73 |
| 3-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | N/A | N/A |
The target compound’s higher molecular weight (278.55 g/mol) compared to analogs like 3-Bromo-5-methoxypyridine (188.02 g/mol) suggests greater van der Waals forces, likely increasing melting/boiling points.
Biological Activity
3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound this compound possesses a pyridine ring substituted with bromine and chlorine atoms, along with a 2-methylpropoxy group. This unique combination influences its chemical reactivity and biological interactions:
- Molecular Formula : C10H11BrClN
- Molecular Weight : 247.56 g/mol
- CAS Number : 500011-86-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the 2-methylpropoxy group can enhance the compound's binding affinity and selectivity towards these targets, influencing various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or neurological pathways.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated that compounds within the pyridine class, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
- Antimicrobial Properties : Similar pyridine derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .
- Neuroprotective Effects : Some studies have indicated that pyridine derivatives can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory cytokines | |
| Antimicrobial | Effective against E. coli | |
| Neuroprotective | Protective effects in neuronal models |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective potential of pyridine derivatives, compounds similar to this compound were tested in vitro on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative conditions .
Pharmacokinetic Profile
The pharmacokinetic properties of related compounds have been evaluated to understand their bioavailability and metabolism:
| Species | Clearance (L/h/kg) | Bioavailability (%) | Half-life (h) |
|---|---|---|---|
| Mouse | 1.87 | 54 | 0.55 |
| Rat | 1.54 | 88 | 0.97 |
| Human (predicted) | ~0.88 | ~70 | ~0.70 |
These data suggest that while the compound shows promising biological activity, its pharmacokinetic profile needs further investigation for clinical application .
Q & A
Q. What are the key synthetic routes for preparing 3-Bromo-5-chloro-2-(2-methylpropoxy)pyridine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkoxylation. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a refluxing solvent like CCl₄ . Chlorination at the 5-position may employ POCl₃ or SOCl₂ under controlled heating (60–80°C). The 2-methylpropoxy group is introduced via nucleophilic substitution using 2-methylpropanol and a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF. Yield optimization requires strict temperature control, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methine proton adjacent to the bromine (δ ~8.2 ppm, singlet), methoxy protons (δ ~3.9 ppm, triplet for 2-methylpropoxy), and methyl groups (δ ~1.2–1.4 ppm, multiplet). Integration ratios should match expected protons .
- ¹³C NMR : The pyridine carbons (C-2, C-3, C-5) show distinct shifts: C-Br (~115 ppm), C-Cl (~125 ppm), and C-O (~160 ppm) .
- IR : Stretching vibrations for C-Br (550–650 cm⁻¹), C-Cl (700–800 cm⁻¹), and C-O (1100–1250 cm⁻¹) confirm functional groups . Purity is validated by sharp NMR peaks and absence of extraneous signals.
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is a skin/eye irritant (WGK 3 classification) .
- Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid exposure to moisture or strong oxidizers .
- Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste .
Q. How can computational methods predict physicochemical properties like logP and solubility?
- Methodological Answer :
- logP : Use software like MarvinSketch or ACD/Labs with atom-based contribution models. Experimental validation via HPLC (reverse-phase C18 column, MeOH/H₂O mobile phase) compares retention times against standards .
- Solubility : Hansen solubility parameters (δD, δP, δH) predict miscibility. Experimental determination uses shake-flask methods in buffers (pH 1–13) with UV-Vis quantification .
Q. What chromatographic techniques are effective for purifying this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel (230–400 mesh) with a hexane/EtOAc gradient (10–30% EtOAc). Monitor fractions by TLC (Rf ~0.4 in 20% EtOAc/hexane) .
- HPLC : A C18 column with isocratic elution (70% MeOH, 30% H₂O + 0.1% TFA) resolves impurities. Detection at 254 nm is optimal for pyridine derivatives .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate molecular geometry and intermolecular interactions?
- Methodological Answer :
- Grow single crystals via slow evaporation in EtOH/CH₂Cl₂ (1:1). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- SHELXL Refinement : Use Olex2 or WinGX for structure solution. Key parameters: anisotropic displacement for Br/Cl atoms, hydrogen bonding (e.g., C–H⋯O/N) analyzed via Mercury .
- Intermolecular Interactions : Identify π-π stacking (pyridine rings) and halogen bonding (Br⋯Cl) using PLATON. Compare bond lengths/angles to DFT-optimized models .
Q. What strategies resolve contradictions in reaction outcomes when using palladium catalysts in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, and XPhos Pd G3 for Suzuki-Miyaura coupling with boronic acids. Contradictions in yield/stability often arise from ligand steric effects .
- Troubleshooting : If dehalogenation occurs, switch to electron-deficient catalysts (e.g., PdCl₂(dppf)) or lower temperatures (50°C). Monitor intermediates via LC-MS .
Q. How does isotopic labeling (²H/¹³C) aid in mechanistic studies of halogen displacement reactions?
- Methodological Answer :
- Synthesize ¹³C-labeled analogs at the pyridine C-2 position via Stille coupling with ¹³CH₃SnBu₃. Track kinetic isotope effects (KIE) using NMR or GC-MS to distinguish SNAr vs. radical pathways .
- Deuterium Labeling : Introduce D at the 2-methylpropoxy group to study steric effects via ²H NMR relaxation experiments .
Q. What role does solvent polarity play in the regioselectivity of electrophilic substitution on the pyridine ring?
- Methodological Answer :
Q. How can time-resolved spectroscopy (TRES) characterize excited-state dynamics in photochemical applications?
- Methodological Answer :
- Use femtosecond transient absorption spectroscopy (λex = 300 nm) in acetonitrile. Monitor decay kinetics of the S₁ state (~500 nm emission) to calculate triplet quantum yields. Compare with DFT/TD-DFT simulations (Gaussian 16, CAM-B3LYP/6-311+G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
